

A Comparative Guide to the Biological Activities of Oxazepane and Piperidine Scaffolds

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Compound of Interest

Compound Name: *Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of oxazepane and piperidine scaffolds, two important heterocyclic motifs in medicinal chemistry. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the distinct and overlapping therapeutic applications of compounds derived from these core structures.

Introduction to the Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in drug discovery. Its prevalence in numerous FDA-approved drugs stems from its favorable physicochemical properties, metabolic stability, and ability to adopt a stable chair conformation, which allows for precise spatial orientation of substituents to interact with biological targets.^{[1][2][3]} Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects.^{[2][4]}

The oxazepane scaffold, a seven-membered ring containing both oxygen and nitrogen atoms, offers greater conformational flexibility and three-dimensional diversity compared to the more rigid piperidine ring. This larger, more flexible structure can explore a different chemical space, potentially enabling interaction with novel biological targets.^[5] Depending on the relative

positions of the heteroatoms (e.g., 1,3-oxazepane, 1,4-oxazepane), these scaffolds can exhibit diverse biological activities, including anticancer, antibacterial, and CNS-related effects.^{[6][7][8]}

Comparative Biological Activity Data

The following tables summarize quantitative data for representative compounds containing either a piperidine or an oxazepane scaffold, illustrating their activity in different therapeutic areas.

Table 1: Central Nervous System (CNS) Activity

Scaffold	Compound Class	Target	Assay	Activity Metric	Value	Reference
Piperidine	Phenyl-tropane derivative	Dopamine Transporter (DAT)	Radioligand Binding	K _i	21 nM	[Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Bioorg Med Chem Lett. 2000]
Piperidine	N-alkylpiperidine carbamate	Butyrylcholinesterase (BuChE)	Enzyme Inhibition	IC ₅₀	Selective inhibition	[2]
Oxazepane	2,4-disubstituted 1,4-oxazepane	Dopamine D ₄ Receptor	Radioligand Binding	K _i	High affinity	[9]
Diazepane*	N,N-disubstituted 1,4-diazepane	Orexin-1/2 Receptors (OX ₁ R/OX ₂ R)	Receptor Antagonism	IC ₅₀	13 nM (OX ₁ R), 17 nM (OX ₂ R)	[Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-

disubstitute
d-1,4-
diazepane
scaffold
that
promotes
sleep in
rats.
ChemMed
Chem.
2009]

1,4-Diazepane is a close structural analog of 1,4-oxazepane and is included to illustrate the potential of seven-membered rings in CNS drug discovery.

Table 2: Anticancer Activity

Scaffold	Compound Class	Cell Line	Assay	Activity Metric	Value	Reference
Piperidine	Piperine (natural product)	Triple-negative breast cancer	Apoptosis Induction	-	Activation of NF-κB, PI3K/Akt pathways	[10]
Oxazepane	1,5-Dihydrobenzo[e][1,2]oxazepin-2-one	Acute Myeloid Leukemia (AML)	Cell Differentiation	EC ₅₀	Potent induction of differentiation	[Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,2]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules. 2020]
Oxazepane	Oxazepine sulfonamide	-	Anti-inflammatory	-	Potent in vitro and in vivo effects	[13]

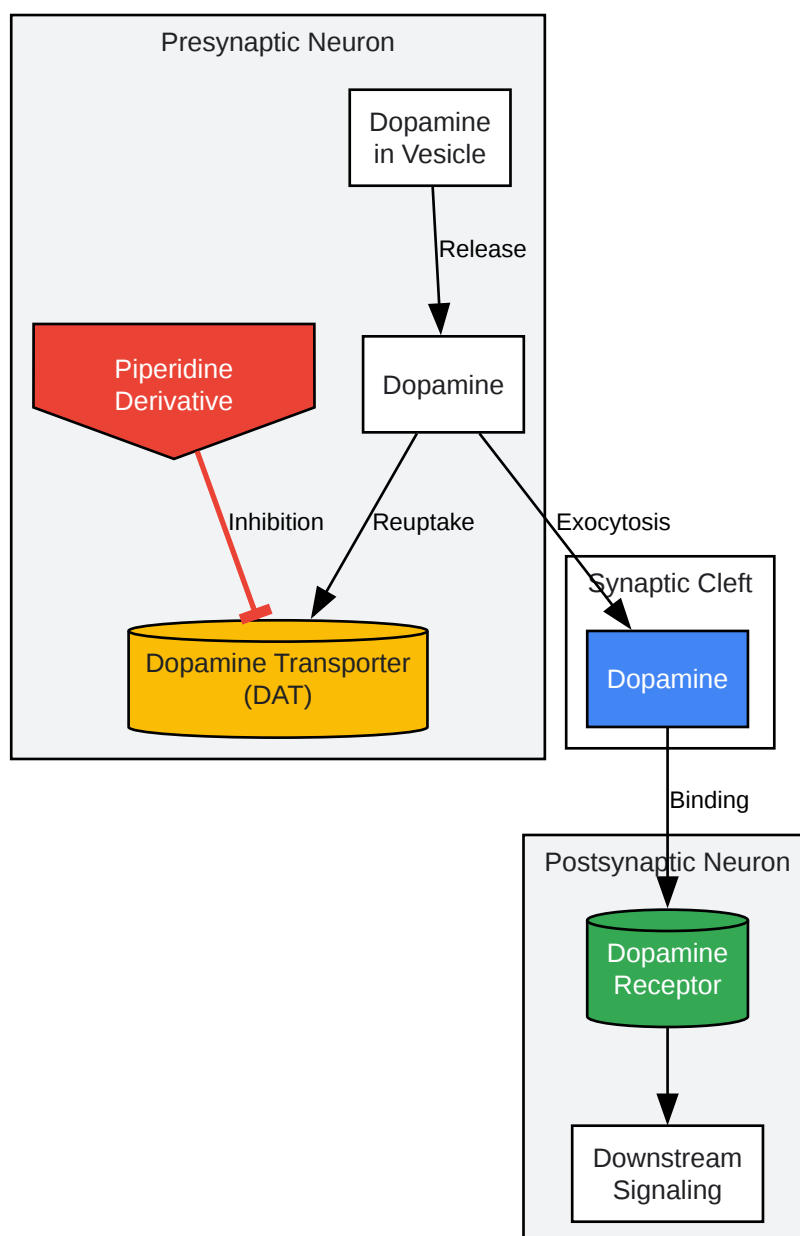
Table 3: Antimicrobial Activity

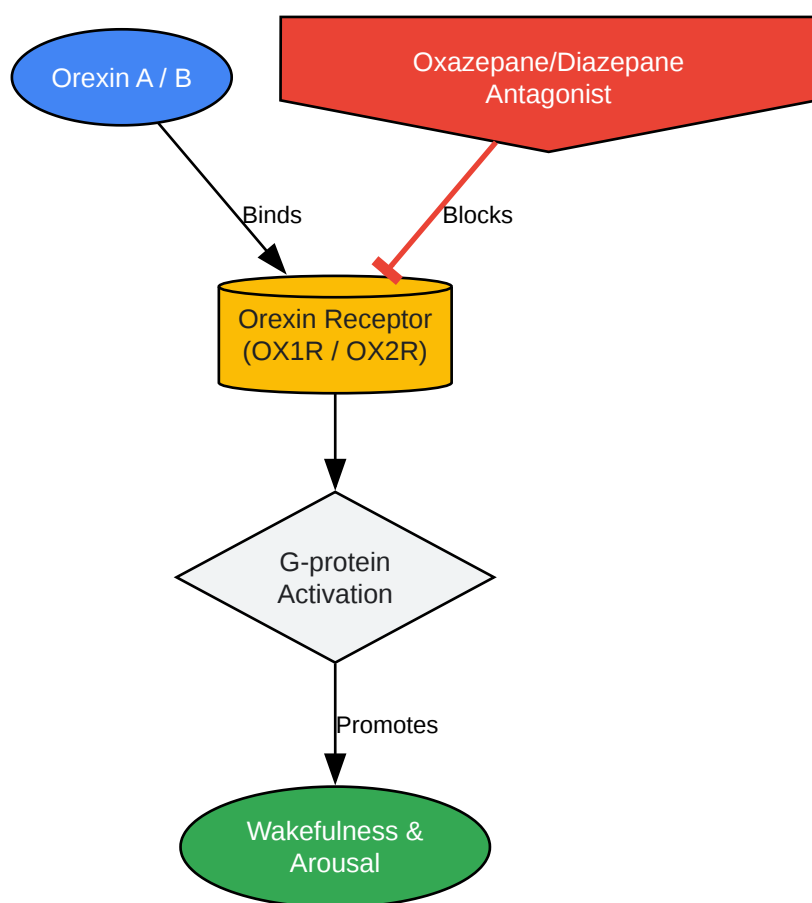
Scaffold	Compound Class	Organism	Assay	Activity Metric	Value	Reference
Piperidine	Piperine (natural product)	Various bacteria	-	Broad-spectrum	Beneficial biological properties	[2]
Oxazepane	1,3-Oxazepine derivative	S. aureus (Gram +), E. coli (Gram -)	Well Diffusion	Inhibition Zone	Exhibited best activity among tested compounds	[8]
Oxazepane	Oxazepine sulfonamide	S. aureus, S. epidermidis	-	MIC	20 µg/mL, 40 µg/mL	[13]

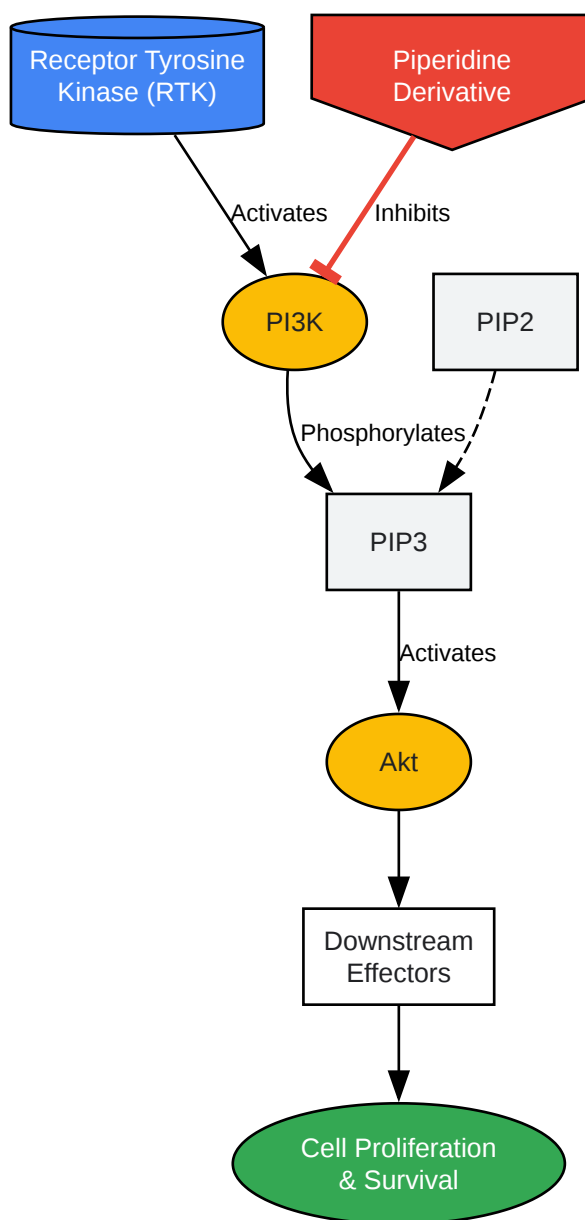
Signaling Pathways and Experimental Workflows

Dopamine Transporter (DAT) Inhibition by Piperidine Derivatives

Many CNS-active piperidine compounds function by inhibiting the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft. This mechanism is central to the action of stimulants and some antidepressants.







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